Exendin-4 (1-8)
Description
BenchChem offers high-quality Exendin-4 (1-8) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Exendin-4 (1-8) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H51N11O13 |
|---|---|
Molecular Weight |
833.8 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H51N11O13/c1-17(48)28(34(58)43-23(10-19-6-4-3-5-7-19)33(57)46-29(18(2)49)35(59)44-24(15-47)30(37)54)45-26(51)14-40-32(56)22(8-9-27(52)53)42-25(50)13-39-31(55)21(36)11-20-12-38-16-41-20/h3-7,12,16-18,21-24,28-29,47-49H,8-11,13-15,36H2,1-2H3,(H2,37,54)(H,38,41)(H,39,55)(H,40,56)(H,42,50)(H,43,58)(H,44,59)(H,45,51)(H,46,57)(H,52,53)/t17-,18-,21+,22+,23+,24+,28+,29+/m1/s1 |
InChI Key |
XWYOPQJBTGZXRS-YWPAURNNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)N)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Exendin-4 N-terminal Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exendin-4 (B13836491), a 39-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a potent and long-acting agonist of the glucagon-like peptide-1 (GLP-1) receptor. Its therapeutic efficacy in the management of type 2 diabetes has spurred extensive research into its structure-activity relationships. N-terminal fragments of Exendin-4, in particular, have been instrumental in elucidating the molecular mechanisms of GLP-1 receptor activation and antagonism. This technical guide provides a comprehensive overview of the mechanism of action of these fragments, with a focus on quantitative data, detailed experimental methodologies, and visualization of key signaling pathways.
Core Mechanism of Action: Interaction with the GLP-1 Receptor
The biological effects of Exendin-4 and its N-terminal fragments are mediated through their interaction with the GLP-1 receptor (GLP-1R), a member of the Class B G-protein coupled receptor (GPCR) family. The binding of these peptides to the GLP-1R initiates a cascade of intracellular signaling events, primarily involving the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Exendin-4 (1-39): The Agonist
Full-length Exendin-4 is a potent agonist at the GLP-1R.[1] It binds with high affinity, leading to the stimulation of insulin (B600854) secretion in a glucose-dependent manner, suppression of glucagon (B607659) release, and delayed gastric emptying.[1]
Exendin-4 (9-39): The Antagonist
The N-terminally truncated fragment, Exendin-4 (9-39), acts as a competitive antagonist of the GLP-1 receptor.[1][2] It binds to the receptor but fails to elicit a significant downstream signaling response, thereby blocking the effects of endogenous GLP-1 and other GLP-1R agonists.[1][2]
Quantitative Analysis of Receptor Binding and Functional Potency
The affinity of Exendin-4 N-terminal fragments for the GLP-1 receptor and their functional potency in stimulating downstream signaling have been quantified in numerous studies. The following tables summarize key quantitative data for the full-length agonist and the N-terminal antagonist fragment.
Table 1: GLP-1 Receptor Binding Affinity of Exendin-4 and its N-terminal Antagonist Fragment
| Peptide | Receptor | Assay Type | Tracer | Ki (nM) | IC50 (nM) | Reference |
| Exendin-4 | Rat Parietal Cell GLP-1R | Radioligand Binding | [125I]GLP-1-(7-36)NH2 | 0.46 | - | [2] |
| Exendin-4 (9-39) | Rat Parietal Cell GLP-1R | Radioligand Binding | [125I]GLP-1-(7-36)NH2 | 4.0 | - | [2] |
| Exendin-4 | Human GLP-1R | Competition Binding | [125I]-Exendin(9-39) | - | ~2-fold lower affinity than Exendin-4 | [3] |
| GLP-1 | Human GLP-1R | Competition Binding | [125I]-Exendin(9-39) | - | Similar to Exendin-4 | [3] |
| Exendin-4 | Rat GLP-1R | Competition Binding | [125I]-Exendin(9-39) | - | 5-fold higher affinity than GLP-1 | [3] |
| Exendin-4 (9-39) | Mouse β-cells and insulinomas | Competition Binding | [125I]-Bolton-Hunter-exendin(9-39) | - | ~2 | [4] |
| GLP-1 (7-36)amide | Mouse β-cells and insulinomas | Competition Binding | [125I]-Bolton-Hunter-exendin(9-39) | - | ~2 | [4] |
Table 2: Functional Potency of Exendin-4 in cAMP Accumulation Assays
| Peptide | Cell Line | EC50 (nM) | Reference |
| Exendin-4 | Rat Parietal Cells | 0.076 | [2] |
| GLP-1 (7-36)NH2 | Rat Parietal Cells | - | [2] |
| Exendin-4 | GLP1R Nomad Cell Line | 4.54 | [5] |
Key Signaling Pathways
Activation of the GLP-1R by Exendin-4 initiates multiple downstream signaling cascades. The canonical pathway involves Gαs-mediated activation of adenylyl cyclase and cAMP production. However, other pathways, including those involving MAP kinases, are also activated and contribute to the pleiotropic effects of Exendin-4.
cAMP/PKA Signaling Pathway
The primary signaling mechanism for Exendin-4 at the GLP-1R is the activation of the Gαs subunit, leading to increased intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the biological effects of Exendin-4, such as insulin secretion.
MAP Kinase (ERK/JNK) Signaling Pathways
Exendin-4 has also been shown to activate the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways. This activation can contribute to cellular responses such as proliferation and apoptosis.
Detailed Experimental Protocols
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of Exendin-4 fragments to the GLP-1 receptor.
Materials:
-
Cell membranes expressing the GLP-1 receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [125I]Exendin-4(9-39) or [125I]GLP-1)
-
Unlabeled competitor peptides (Exendin-4, Exendin-4(9-39), etc.) at various concentrations
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the unlabeled competitor peptides.
-
In a multi-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add the serially diluted unlabeled competitor peptides to the wells.
-
Add the cell membranes expressing the GLP-1 receptor to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of Exendin-4 fragments to stimulate or inhibit the production of intracellular cAMP, providing a measure of their agonist or antagonist activity (EC50 or IC50).
Materials:
-
Whole cells expressing the GLP-1 receptor (e.g., HEK293-hGLP-1R cells)
-
Test compounds (Exendin-4 fragments)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Assay buffer (e.g., HBSS with HEPES and BSA)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Multi-well plate (typically white, opaque for luminescence/HTRF)
Protocol:
-
Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds.
-
On the day of the assay, replace the culture medium with assay buffer containing a PDE inhibitor and incubate for a short period.
-
Add the serially diluted test compounds to the wells. For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist (like full-length Exendin-4).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP response against the log concentration of the agonist to determine the EC50 (for agonists) or the percent inhibition against the log concentration of the antagonist to determine the IC50 (for antagonists).
References
- 1. Exendin-4 is a high potency agonist and truncated exendin-(9-39)-amide an antagonist at the glucagon-like peptide 1-(7-36)-amide receptor of insulin-secreting beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exendin-4 and exendin-(9-39)NH2: agonist and antagonist, respectively, at the rat parietal cell receptor for glucagon-like peptide-1-(7-36)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The major determinant of exendin-4/glucagon-like peptide 1 differential affinity at the rat glucagon-like peptide 1 receptor N-terminal domain is a hydrogen bond from SER-32 of exendin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Value of the radiolabelled GLP-1 receptor antagonist exendin(9-39) for targeting of GLP-1 receptor-expressing pancreatic tissues in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
Incretin Mimetic Properties of Exendin-4 Fragments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the incretin (B1656795) mimetic properties of Exendin-4 (B13836491) fragments. Exendin-4, a 39-amino acid peptide originally isolated from the saliva of the Gila monster (Heloderma suspectum), is a potent agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] Its resistance to degradation by dipeptidyl peptidase-IV (DPP-IV) confers a significantly longer half-life compared to the endogenous incretin GLP-1, making it and its derivatives attractive therapeutic candidates for type 2 diabetes.[1] This guide summarizes the structure-activity relationships of key Exendin-4 fragments, detailing their receptor binding affinities, potency in stimulating intracellular signaling, and effects on insulin (B600854) secretion.
Core Concepts: GLP-1 Receptor Activation
Exendin-4 and its fragments exert their effects by binding to and activating the GLP-1R, a G-protein coupled receptor.[3] This activation primarily stimulates the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which mediate the downstream effects, including the potentiation of glucose-dependent insulin secretion from pancreatic β-cells.[5]
Data Presentation: Quantitative Analysis of Exendin-4 Fragments
The following tables summarize the quantitative data on the biological activity of various Exendin-4 fragments, providing a comparative overview of their incretin mimetic properties.
Table 1: GLP-1 Receptor Binding Affinity of Exendin-4 and Its Fragments
| Peptide/Fragment | Description | IC50 (nM) | Cell Line/Tissue | Radioligand | Reference |
| Exendin-4 | Full-length peptide (1-39) | 3.22 ± 0.9 | Insulinoma cells | 125I-GLP-1 | [5][6] |
| Exendin-4 | Full-length peptide (1-39) | 4.1 | CHL-GLP-1R positive cells | 67Ga-Ex4NOD40 | [7] |
| Exendin-4 | Full-length peptide (1-39) | ~0.3 (pIC50 ~9.5) | Rat GLP-1R | 125I-Exendin(9-39) | [8] |
| Exendin(1-30) | C-terminally truncated fragment | 32 ± 5.8 | Insulinoma cells | 125I-GLP-1 | [5][6] |
| Exendin(9-39) | N-terminally truncated fragment (antagonist) | - | - | - | [9] |
| [natIn]In-Ex4-ABM-2 | Exendin-4 with albumin-binding moiety | 15.1 ± 0.8 | GLP-1R expressing cells | - | [10][11] |
| [natIn]In-Ex4-ABM-3 | Exendin-4 with albumin-binding moiety | 3.7 ± 0.6 | GLP-1R expressing cells | - | [10][11] |
| Reference Peptide | - | 22.5 ± 2.9 | GLP-1R expressing cells | - | [10][11] |
| BaMalSar-exendin-4 | Sarcophagine conjugated Exendin-4 | 0.500 ± 0.135 | INS-1 cells | 125I-exendin(9-39) | [12] |
| Mal2Sar-(exendin-4)2 | Dimeric Sarcophagine conjugated Exendin-4 | 0.173 ± 0.079 | INS-1 cells | 125I-exendin(9-39) | [12] |
Table 2: cAMP Activation by Exendin-4 and Its Agonists
| Peptide/Fragment | Description | EC50 (nM) | Cell Line | Assay Type | Reference |
| Exendin-4 | Full-length peptide (1-39) | 4.54 | GLP1R Nomad Cell Line | cAMP Flux | [3] |
| GLP-1 | Endogenous Ligand | - | - | - | [3] |
Table 3: Insulin Secretion Potency of Exendin-4 and Its Fragments
| Peptide/Fragment | Description | Concentration | Fold Increase in Insulin Secretion (vs. control) | Experimental Model | Reference |
| Exendin-4 | Full-length peptide (1-39) | 10 nM | Significant but modest increase | Isolated human islets | [13] |
| Exendin-4 | Full-length peptide (1-39) | 10 nM | - | Isolated pre-weaned porcine islets | [14] |
| Exendin-4-Fc | Exendin-4 fused to IgG2 Fc | 10 nM | ~2.1-fold | INS-1 cells (16.8 mM glucose) | [15] |
| Exendin-4-Fc | Exendin-4 fused to IgG2 Fc | 100 nM | ~2.9-fold | INS-1 cells (16.8 mM glucose) | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Radioligand Binding Assay
This protocol is for determining the binding affinity of Exendin-4 fragments to the GLP-1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the GLP-1 receptor (e.g., HEK293-hGLP-1R, INS-1).
-
Radioligand: 125I-Exendin(9-39) or 125I-GLP-1.
-
Competitor Ligands: Unlabeled Exendin-4 and its fragments at various concentrations.
-
Binding Buffer: Typically contains HEPES, BSA, and protease inhibitors.
-
Wash Buffer: Binding buffer without BSA.
-
Filtration Apparatus: 96-well filter plates (e.g., Millipore Multiscreen DV plates) and a vacuum manifold.
-
Gamma Counter: For measuring radioactivity.
Protocol:
-
Membrane Preparation: Culture HEK293 cells expressing the GLP-1R to confluence. Lyse the cells in hypotonic buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.[8]
-
Assay Setup: In a 96-well filter plate, add a constant amount of cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor peptides.
-
Incubation: Incubate the plates for a defined period (e.g., 2 hours) at room temperature to allow binding to reach equilibrium.[12]
-
Filtration and Washing: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: After drying the filters, measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
cAMP Accumulation Assay
This protocol measures the ability of Exendin-4 fragments to stimulate intracellular cAMP production following GLP-1R activation.
Materials:
-
Cells: HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R).[5]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES and BSA.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Test Compounds: Exendin-4 fragments at various concentrations.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF-based or luminescence-based).[5][16]
-
Microplate Reader: Compatible with the chosen detection kit.
Protocol:
-
Cell Seeding: Seed HEK293-hGLP-1R cells into a 96-well plate and incubate overnight.[5]
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Initiation: Remove the culture medium and pre-incubate the cells with assay buffer containing a PDE inhibitor.
-
Stimulation: Add the diluted test compounds to the respective wells and incubate for a specified time (e.g., 30 minutes) at 37°C.[5][16]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP response against the log concentration of the agonist. Calculate the EC50 value (the concentration that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol assesses the potency of Exendin-4 fragments in stimulating glucose-dependent insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated Pancreatic Islets: Isolated from rodents or humans.
-
Krebs-Ringer Bicarbonate (KRB) Buffer: Supplemented with HEPES and BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.[6][17]
-
Test Compounds: Exendin-4 fragments.
-
Insulin Assay Kit: e.g., Radioimmunoassay (RIA) or ELISA kit.
Protocol:
-
Islet Preparation: After isolation, allow the islets to recover in culture medium.
-
Pre-incubation: Hand-pick batches of islets (e.g., 10 islets per replicate) and pre-incubate them in KRB buffer with low glucose for a defined period to establish a basal insulin secretion rate.[6][17]
-
Stimulation: Transfer the islets to KRB buffer containing either low or high glucose, with or without the test compounds, and incubate for a specified time (e.g., 1 hour).[6][17]
-
Supernatant Collection: At the end of the incubation, collect the supernatant containing the secreted insulin.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin assay kit.
-
Data Analysis: Express the results as the amount of insulin secreted per islet or as a percentage of total insulin content. Compare the insulin secretion in the presence of the test compounds to the control conditions.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the incretin mimetic properties of Exendin-4 fragments.
Caption: GLP-1 Receptor Signaling Pathway initiated by Exendin-4 fragments.
Caption: General experimental workflow for characterizing Exendin-4 fragments.
Caption: Structure-activity relationship of key Exendin-4 fragments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. genscript.com [genscript.com]
- 3. innoprot.com [innoprot.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. Static insulin secretion analysis of isolated islets [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. The major determinant of exendin-4/glucagon-like peptide 1 differential affinity at the rat glucagon-like peptide 1 receptor N-terminal domain is a hydrogen bond from SER-32 of exendin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exendin-4 is a high potency agonist and truncated exendin-(9-39)-amide an antagonist at the glucagon-like peptide 1-(7-36)-amide receptor of insulin-secreting beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exendin-4 Derivatives with an Albumin-Binding Moiety Show Decreased Renal Retention and Improved GLP-1 Receptor Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 64Cu Labeled Sarcophagine Exendin-4 for MicroPET Imaging of Glucagon like Peptide-1 Receptor Expression [thno.org]
- 13. researchgate.net [researchgate.net]
- 14. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 15. d-nb.info [d-nb.info]
- 16. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
Methodological & Application
Application Notes and Protocols: Utilizing Exendin-4 (1-8) in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the N-terminal fragment of Exendin-4, Exendin-4 (1-8), in competitive binding assays to characterize its interaction with the Glucagon-Like Peptide-1 Receptor (GLP-1R). This document includes comprehensive experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
Exendin-4, a 39-amino acid peptide originally isolated from the saliva of the Gila monster, is a potent and long-acting agonist of the GLP-1 receptor.[1][2] The GLP-1R is a crucial target in the treatment of type 2 diabetes due to its role in enhancing glucose-dependent insulin (B600854) secretion.[2][3] Various fragments of Exendin-4 have been studied to understand the structure-activity relationship and to develop novel therapeutics. Exendin-4 (1-8) represents the N-terminal region of the full-length peptide. While the C-terminal portion of Exendin-4 is known to contribute significantly to receptor binding affinity, the N-terminal domain is crucial for receptor activation.[4] Understanding the binding characteristics of fragments like Exendin-4 (1-8) is essential for dissecting the molecular interactions with the GLP-1R and for the design of new agonists or antagonists.
Competitive binding assays are a fundamental tool to determine the affinity of a test compound (in this case, Exendin-4 (1-8)) for a receptor by measuring its ability to displace a radiolabeled ligand with known binding characteristics.[2][5] The data generated from these assays, typically expressed as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are critical for drug discovery and lead optimization.
GLP-1 Receptor Signaling Pathway
Upon ligand binding, the GLP-1 receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][6][7] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to enhanced glucose-stimulated insulin secretion from pancreatic β-cells.[3][8] The receptor can also couple to other G proteins, such as Gαq, initiating alternative signaling cascades involving phospholipase C (PLC) and intracellular calcium mobilization.[6][7] Following activation, the receptor is phosphorylated, leading to the recruitment of β-arrestin, which mediates receptor desensitization and internalization.[6]
Quantitative Data Summary
The following table summarizes the binding affinities of Exendin-4 and its fragments for the GLP-1 receptor, as determined by competitive binding assays in various studies. The IC50 value represents the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. The Ki value is the inhibition constant, a measure of the binding affinity of the competitor.
| Compound | Cell Line | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| Exendin-4 | CHO/GLP-1R | [¹²⁵I]GLP-1 | 3.22 ± 0.9 | - | [5] |
| Exendin-4 (1-30) | CHO/GLP-1R | [¹²⁵I]GLP-1 | 32 ± 5.8 | - | [5] |
| GLP-1 | CHO/GLP-1R | [¹²⁵I]GLP-1 | 44.9 ± 3.2 | - | [5] |
| FBEM-[Cys⁴⁰]-exendin-4 | INS-1 | [¹²⁵I]GLP-1(7-36) | 1.22 ± 0.049 | - | [9] |
| FBEM-[Cys⁴⁰]-exendin-4 oxide | INS-1 | [¹²⁵I]GLP-1(7-36) | 1.88 ± 0.075 | - | [9] |
| Exendin-4 | HEK293/SNAP-GLP-1R | Luxendin645 | - | 0.3 ± 0.04 | [10] |
| Exendin-F1 | HEK293/SNAP-GLP-1R | Luxendin645 | - | 1.1 ± 0.2 | [10] |
| P5 | HEK293/SNAP-GLP-1R | Luxendin645 | - | 24 ± 4 | [10] |
Experimental Protocols
This section provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Exendin-4 (1-8) for the GLP-1 receptor.
Experimental Workflow
Materials and Reagents
-
Cell Line: A stable cell line expressing the human GLP-1 receptor (e.g., CHO-K1, HEK293).
-
Radioligand: [¹²⁵I]GLP-1 (7-36) or another suitable radiolabeled GLP-1R agonist.
-
Competitor: Exendin-4 (1-8) peptide.
-
Unlabeled Ligand for Non-Specific Binding: A high concentration of unlabeled full-length Exendin-4 or GLP-1.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Membrane Preparation Buffer: E.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay Buffer: E.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: With glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter and Scintillation Cocktail.
Protocol
1. Cell Culture and Membrane Preparation
1.1. Culture the GLP-1R expressing cells to confluency in appropriate culture flasks.
1.2. Harvest the cells by scraping and wash them with ice-cold PBS.
1.3. Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer or sonicator.
1.4. Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and intact cells.
1.5. Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
1.6. Wash the membrane pellet by resuspending it in fresh membrane preparation buffer and repeating the high-speed centrifugation.
1.7. Resuspend the final membrane pellet in a small volume of assay buffer.
1.8. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
1.9. Store the membrane aliquots at -80°C until use.
2. Competitive Binding Assay
2.1. Prepare serial dilutions of the competitor, Exendin-4 (1-8), in the assay buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.
2.2. In a 96-well plate or microcentrifuge tubes, set up the following for each competitor concentration in triplicate:
- Total Binding: Assay buffer, radioligand, and cell membranes.
- Competitor Binding: Competitor dilution, radioligand, and cell membranes.
- Non-Specific Binding: A high concentration of unlabeled ligand (e.g., 1 µM Exendin-4), radioligand, and cell membranes.
2.3. Add the components in the following order: assay buffer, competitor/unlabeled ligand, radioligand (at a concentration close to its Kd), and finally the cell membrane preparation (typically 20-50 µg of protein per well).
2.4. Incubate the plate with gentle agitation for a predetermined time (e.g., 60-120 minutes) at room temperature or 37°C to allow the binding to reach equilibrium.
3. Filtration and Counting
3.1. Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
3.2. Quickly wash the filters with ice-cold wash buffer (e.g., 3-4 times) to remove unbound radioligand.
3.3. Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis
4.1. Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
4.2. Plot the percentage of specific binding against the logarithm of the competitor concentration.
4.3. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of Exendin-4 (1-8).
4.4. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[3][8]
Conclusion
These application notes provide a comprehensive framework for researchers to investigate the binding properties of Exendin-4 (1-8) at the GLP-1 receptor. The detailed protocols and background information will facilitate the accurate determination of binding affinities, contributing to a deeper understanding of GLP-1R pharmacology and the development of novel therapeutics for metabolic diseases. The provided diagrams offer a clear visual representation of the complex biological processes and experimental procedures involved.
References
- 1. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Exendin-4 Administration in Mice
Disclaimer: The following protocols and data pertain to the full-length peptide, Exendin-4. The user's original request specified Exendin-4 (1-8). Extensive literature searches did not yield specific in vivo administration protocols for the Exendin-4 (1-8) fragment in mice. Research indicates that the C-terminal region of Exendin-4 is crucial for its biological activity, including binding to the GLP-1 receptor. Truncated forms of Exendin-4 have shown significantly reduced potency. Therefore, the biological effects and appropriate administration protocol for Exendin-4 (1-8) are expected to differ substantially from those of full-length Exendin-4. The information provided below serves as a comprehensive guide for the parent compound, Exendin-4.
Introduction
Exendin-4 is a 39-amino acid peptide originally isolated from the saliva of the Gila monster (Heloderma suspectum). It is a potent agonist for the glucagon-like peptide-1 (GLP-1) receptor and is widely used in preclinical research to study glucose metabolism, insulin (B600854) secretion, beta-cell function, and neuroprotection. These application notes provide detailed protocols for the preparation and administration of Exendin-4 in mice for various research applications, along with methodologies for key experimental assays and a summary of expected quantitative outcomes.
Data Presentation
The effects of Exendin-4 administration in mice can vary depending on the mouse model, dosage, and duration of treatment. The following tables summarize quantitative data from various studies.
Table 1: Effects of Exendin-4 on Blood Glucose and Body Weight in Diabetic and Obese Mouse Models
| Mouse Model | Dosage and Frequency | Duration | Route of Administration | Change in Blood Glucose | Change in Body Weight | Reference |
| db/db mice | 1 µg/kg, once daily | 1 week | Intraperitoneal | Decreased from ~13.2 mmol/L to ~5.0 mmol/L | Not specified | [1] |
| ob/ob mice | 10 µg/kg, every 12 hours | 60 days | Not specified | Significantly reduced | 7% reduction in net weight gain | [2] |
| ob/ob mice | 20 µg/kg, every 12 hours | 60 days | Not specified | Significantly reduced | 14% reduction in net weight gain | [2] |
| NOD mice | 100 ng, once daily | 26 weeks | Not specified | Delayed onset of diabetes | No significant difference | [3] |
| NOD mice | 2 µg, twice daily | 26 weeks | Not specified | Significantly delayed onset of diabetes | Significantly increased | [3] |
| STZ-induced diabetic mice | 10 nmol/kg, once daily | 4 weeks | Intraperitoneal | No significant effect on blood glucose or HbA1c | No change | [4] |
Table 2: Effects of Exendin-4 on Pancreatic Beta-Cell Mass and Insulitis in NOD Mice
| Treatment Group | Duration | Change in Beta-Cell Mass | Change in Insulitis Scores | Reference |
| Exendin-4 (2 µg, twice daily) | 26 weeks | Enhanced | Significant reduction | [3] |
Experimental Protocols
Preparation and Administration of Exendin-4
Materials:
-
Exendin-4 peptide (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Insulin syringes (or other appropriate syringes for the chosen route of administration)
Protocol:
-
Reconstitution:
-
Allow the lyophilized Exendin-4 vial to equilibrate to room temperature before opening.
-
Reconstitute the peptide in sterile saline or sterile water to a desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or pipette up and down to dissolve the powder completely. Avoid vigorous shaking.
-
-
Dilution:
-
Prepare the final injection solution by diluting the stock solution with sterile saline to the desired concentration based on the target dose and the body weight of the mice.
-
-
Administration:
-
Intraperitoneal (IP) Injection: This is a common route for Exendin-4 administration. Inject the solution into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Subcutaneous (SC) Injection: Pinch the skin on the back of the neck or flank to form a tent and insert the needle at the base.
-
Intravenous (IV) Injection: Typically administered via the tail vein. This route provides the most rapid systemic delivery.
-
Intraperitoneal Glucose Tolerance Test (IPGTT)
Purpose: To assess the ability of mice to clear a glucose load from the circulation.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile saline)
-
Glucometer and test strips
-
Syringes for glucose injection
-
Restraining device (optional)
Protocol:
-
Fasting: Fast the mice for 6-16 hours (overnight fasting is common) with free access to water.[1]
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a small drop of blood from the tail tip.
-
Glucose Injection: Administer a bolus of D-glucose (typically 1-2 g/kg body weight) via intraperitoneal injection.[3]
-
Blood Glucose Monitoring: Measure blood glucose at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[3]
Insulin Tolerance Test (ITT)
Purpose: To evaluate peripheral insulin sensitivity.
Materials:
-
Humulin R (or other regular human insulin)
-
Sterile saline
-
Glucometer and test strips
-
Syringes for insulin injection
Protocol:
-
Fasting: Fast the mice for 4-6 hours with free access to water.
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from the tail tip.
-
Insulin Injection: Administer human insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose at specific time points after the insulin injection (e.g., 15, 30, 45, and 60 minutes).
Visualizations
Signaling Pathway of Exendin-4
Caption: Exendin-4 signaling pathway via the GLP-1 receptor.
Experimental Workflow for Exendin-4 Study in Mice
Caption: General experimental workflow for an in vivo Exendin-4 study in mice.
References
Application of Exendin-4 in Diabetes Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exendin-4 (B13836491), a 39-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a potent and long-acting agonist of the glucagon-like peptide-1 (GLP-1) receptor.[1][2][3] Its structural similarity to mammalian GLP-1 allows it to mimic the beneficial glucoregulatory effects of this incretin (B1656795) hormone. A key advantage of Exendin-4 is its resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which rapidly inactivates endogenous GLP-1. This resistance results in a significantly longer plasma half-life and prolonged duration of action, making it a valuable tool for research and a successful therapeutic agent (as Exenatide) for type 2 diabetes.[1][4][5]
These application notes provide a comprehensive overview of the use of Exendin-4 in preclinical diabetes models, detailing its mechanism of action, summarizing key quantitative data from various studies, and offering detailed protocols for its application.
Mechanism of Action
Exendin-4 exerts its anti-diabetic effects primarily through the activation of the GLP-1 receptor, a G-protein coupled receptor expressed in various tissues, including pancreatic β-cells, α-cells, the gastrointestinal tract, and the brain.[6][7] The binding of Exendin-4 to the GLP-1R initiates a cascade of intracellular signaling events, predominantly through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[3][6] This leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[6]
The key downstream effects of Exendin-4 signaling include:
-
Glucose-Dependent Insulin (B600854) Secretion: Exendin-4 potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[2][3][5] The activation of PKA and Epac leads to changes in ion channel activity, resulting in increased intracellular calcium and subsequent exocytosis of insulin-containing granules. This effect is glucose-dependent, meaning insulin secretion is stimulated only when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.
-
Suppression of Glucagon (B607659) Secretion: It inhibits the release of glucagon from pancreatic α-cells in a glucose-dependent manner, which helps to reduce hepatic glucose production.[1][5]
-
Slowing of Gastric Emptying: Exendin-4 delays the rate at which food moves from the stomach to the small intestine, which helps to reduce postprandial glucose excursions.[1][5]
-
Reduction of Food Intake and Body Weight: By acting on GLP-1 receptors in the brain, Exendin-4 promotes satiety and reduces appetite, leading to decreased food intake and potential weight loss.[1][8]
-
Preservation and Expansion of β-Cell Mass: Preclinical studies have shown that Exendin-4 can promote β-cell proliferation and neogenesis while inhibiting apoptosis, leading to an increase in functional β-cell mass.[5][9][10]
Figure 1: Simplified signaling pathway of Exendin-4 in pancreatic β-cells.
Data Presentation
The following tables summarize quantitative data from key studies on the effects of Exendin-4 in various diabetes models.
Table 1: Effects of Exendin-4 on Glucose Homeostasis in Rodent Models of Diabetes
| Animal Model | Treatment Protocol | Change in Blood Glucose | Change in HbA1c | Reference |
| db/db mice | 1 nmol/kg Exendin-4 for 8 weeks | Improved intraperitoneal glucose tolerance test (p<0.05) | Not significantly different | [7] |
| db/db mice | 100 µg/kg Exendin-4 for 2 weeks | Significantly improved glucose tolerance | - | [1] |
| STZ-induced diabetic newborn rats | 3 µg/kg Exendin-4 daily for 5 days | Markedly decreased basal plasma glucose | - | [9] |
| Diabetic fatty Zucker rats | Up to 100 µ g/rat/day for 5-6 weeks (s.c., twice daily) | - | Reduced relative to saline control | [11] |
| db/db mice | 25 nmol/kg Exendin-4 twice daily for 21 days | Improved glucose tolerance | - | [12] |
Table 2: Effects of Exendin-4 on Insulin Secretion and β-Cell Mass
| Animal Model / Cell Line | Treatment Protocol | Effect on Insulin Secretion | Effect on β-Cell Mass | Reference |
| Isolated rat islets | 20 nmol/L Exendin-4 (dynamic perfusion) | Increased glucose-stimulated insulin secretion up to 13.5-fold | - | [4] |
| Anesthetized rats | Infusion of Exendin-4 with glucose challenge | Increased plasma insulin up to 7.6-fold | - | [4] |
| STZ-induced diabetic newborn rats | 3 µg/kg Exendin-4 daily for 5 days | - | Increased β-cell mass | [9] |
| db/db mice | 100 µg/kg Exendin-4 for 2 weeks | - | Marked preservation of β-cell mass | [1] |
| Obese fa/fa Zucker rats | 3 µg/kg Exendin-4 BID for 6 weeks | - | Increased β-cell mass | [10] |
Experimental Protocols
Detailed methodologies for key experiments involving Exendin-4 in diabetes models are provided below.
Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Rodents
This protocol describes the induction of diabetes in rats or mice using streptozotocin, a chemical toxic to pancreatic β-cells.
Figure 2: Workflow for induction of diabetes using Streptozotocin (STZ).
Materials:
-
Streptozotocin (STZ)
-
Cold citrate buffer (0.1 M, pH 4.5)
-
Syringes and needles for injection
-
Glucometer and test strips
-
Rodents (e.g., C57BL/6 mice or Wistar rats)
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week. Fast the animals overnight (8-12 hours) before STZ injection, with free access to water.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold citrate buffer (pH 4.5) to the desired concentration. Protect the solution from light.
-
STZ Administration: Administer a single intraperitoneal (i.p.) injection of STZ. A common dosage for mice is 150 mg/kg body weight, and for rats, 55 mg/kg.[12][13]
-
Post-Injection Care: After injection, provide the animals with 5-10% sucrose (B13894) water for the first 24 hours to prevent hypoglycemia due to the initial massive release of insulin from dying β-cells.
-
Confirmation of Diabetes: Monitor blood glucose levels daily. Diabetes is typically confirmed 1 week after STZ injection. Animals with non-fasting blood glucose levels consistently above 16 mmol/L are considered diabetic and can be used for subsequent experiments with Exendin-4.[12]
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is used to assess how quickly an animal can clear a glucose load from its blood, providing an indication of insulin sensitivity and glucose metabolism.
References
- 1. Combination treatment of db/db mice with exendin‐4 and gastrin preserves β‐cell mass by stimulating β‐cell growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Accurate measurement of pancreatic islet beta-cell mass using a second-generation fluorescent exendin-4 analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulinotropic actions of exendin-4 and glucagon-like peptide-1 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Noninvasive longitudinal quantification of β-cell mass with [111In]-labeled exendin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term treatment of glucagon-like peptide-1 analog exendin-4 ameliorates diabetic nephropathy through improving metabolic anomalies in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exendin-4 increases blood glucose levels acutely in rats by activation of the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Glucose-lowering and insulin-sensitizing actions of exendin-4: studies in obese diabetic (ob/ob, db/db) mice, diabetic fatty Zucker rats, and diabetic rhesus monkeys (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Exendin-4 (1-8) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Exendin-4 is a 39-amino acid peptide originally isolated from the saliva of the Gila monster (Heloderma suspectum). It is a potent agonist of the glucagon-like peptide-1 (GLP-1) receptor and is used as a therapeutic agent for type 2 diabetes. The analysis of Exendin-4 and its metabolites is crucial for pharmacokinetic studies and drug development. Exendin-4 (1-8), with the amino acid sequence HGEGTFTS-NH2, is an N-terminal fragment of Exendin-4. Understanding the concentration and clearance of such fragments is vital for evaluating the metabolic stability and overall efficacy of the parent drug.
This application note provides a detailed protocol for the sensitive and selective quantification of Exendin-4 (1-8) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The method utilizes solid-phase extraction (SPE) for sample clean-up and concentration of Exendin-4 (1-8) from a biological matrix. The extracted peptide is then separated using reversed-phase liquid chromatography (LC) and detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.
Materials and Reagents
-
Exendin-4 (1-8) standard (HGEGTFTS-NH2)
-
Stable isotope-labeled Exendin-4 (1-8) internal standard (IS)
-
Formic acid, LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
-
Control biological matrix (e.g., human plasma)
Equipment
-
Liquid chromatography system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)
-
Tandem mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-XS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Exendin-4 (1-8) and the internal standard in water to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Exendin-4 (1-8) stock solution in 50% acetonitrile/water to create calibration standards.
-
Spiked Samples: Spike the control biological matrix with the working standard solutions to generate a calibration curve and quality control (QC) samples.
-
Sample Pre-treatment: To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.
Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry-down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A.
LC-MS/MS Analysis
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 40% B over 5 minutes, then wash and re-equilibrate |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
Data Presentation
Table 1: Physicochemical and Mass Spectrometric Properties of Exendin-4 (1-8)
| Parameter | Value |
| Amino Acid Sequence | HGEGTFTS-NH2 |
| Theoretical Molecular Weight | 855.8 g/mol |
| Theoretical Isoelectric Point | 5.66 |
| Precursor Ion (M+H)⁺ | m/z 856.8 |
| Precursor Ion (M+2H)²⁺ | m/z 428.9 |
| Predicted Fragment Ions (y-ions) | y1: 102.1, y2: 203.1, y3: 350.2, y4: 451.2, y5: 508.2, y6: 637.3, y7: 694.3 |
| Predicted Fragment Ions (b-ions) | b1: 138.1, b2: 195.1, b3: 324.1, b4: 381.1, b5: 482.2, b6: 629.3, b7: 730.3 |
| MRM Transition (Quantifier) | m/z 428.9 -> 637.3 (b6) |
| MRM Transition (Qualifier) | m/z 428.9 -> 451.2 (y4) |
Note: The selection of the precursor ion (singly or doubly charged) and fragment ions should be optimized based on experimental data for maximal sensitivity and specificity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Exendin-4 (1-8).
Exendin-4 Signaling Pathway
Caption: Simplified signaling pathway of Exendin-4 via the GLP-1 receptor.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Exendin-4 (1-8) by LC-MS/MS. The described method is sensitive, selective, and robust, making it suitable for pharmacokinetic and drug metabolism studies. The provided experimental parameters and workflows can be adapted to specific laboratory instrumentation and requirements.
Troubleshooting & Optimization
Technical Support Center: Exendin-4 (1-8) Experimental Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues in experiments involving the N-terminal fragment of Exendin-4, Exendin-4 (1-8).
Frequently Asked Questions (FAQs)
Q1: We are using Exendin-4 (1-8) as a GLP-1 receptor agonist but are not observing any downstream signaling (e.g., cAMP production or insulin (B600854) secretion). What could be the reason for this?
A1: A common misconception is that N-terminal fragments of Exendin-4, such as Exendin-4 (1-8), will act as agonists similarly to the full-length peptide. However, while the N-terminal region is involved in binding to the GLP-1 receptor, the first two amino acids (His-Gly) are critical for receptor activation and efficacy. Truncated versions of Exendin-4 that lack these initial amino acids, or even the full (1-8) fragment, may not effectively induce a conformational change in the receptor required for G-protein coupling and subsequent downstream signaling. In fact, some N-terminally truncated forms of Exendin-4 have been shown to act as potent antagonists.[1]
Q2: Could Exendin-4 (1-8) be acting as an antagonist in our experiments? How can we test for this?
A2: Yes, it is highly probable that Exendin-4 (1-8) is acting as a GLP-1 receptor antagonist. Due to its retained binding affinity for the receptor without the ability to activate it, it can competitively inhibit the binding of the full-length Exendin-4 or endogenous GLP-1. To test for antagonistic activity, you can perform a competition assay. Co-incubate your cells with a known concentration of a GLP-1 receptor agonist (like full-length Exendin-4 or GLP-1) and increasing concentrations of Exendin-4 (1-8). If Exendin-4 (1-8) is an antagonist, you should observe a dose-dependent decrease in the signaling output stimulated by the agonist.
Q3: We observe some cellular effects with Exendin-4 (1-8) that do not seem to be mediated by the GLP-1 receptor. Is this possible?
A3: While the primary interaction of Exendin-4 and its fragments is with the GLP-1 receptor, the possibility of off-target effects with any peptide fragment cannot be entirely ruled out, especially at high concentrations. These effects could be due to interactions with other receptors or cellular components. To investigate this, you can use a cell line that does not express the GLP-1 receptor as a negative control. If you still observe the same cellular effects in these cells, it is likely a GLP-1R-independent, off-target effect.
Troubleshooting Guides
Problem 1: Unexpected Inhibition of GLP-1 Agonist Activity
-
Symptom: In an experiment designed to test the synergistic effects of a known GLP-1 agonist and Exendin-4 (1-8), you observe a reduction in the expected agonist-induced signaling.
-
Possible Cause: Exendin-4 (1-8) is likely acting as a competitive antagonist at the GLP-1 receptor, thereby inhibiting the action of your primary agonist.
-
Troubleshooting Steps:
-
Confirm Antagonism: Perform a dose-response curve of your GLP-1 agonist in the presence and absence of a fixed concentration of Exendin-4 (1-8). An increase in the EC50 of the agonist in the presence of Exendin-4 (1-8) would indicate competitive antagonism.
-
Control Experiment: Use a known GLP-1 receptor antagonist, such as Exendin-4 (9-39), as a positive control for inhibition.
-
Binding Assay: If possible, perform a radioligand binding assay to confirm that Exendin-4 (1-8) competes with a labeled GLP-1 receptor agonist for binding.
-
Problem 2: High Variability in Experimental Repeats
-
Symptom: You are observing inconsistent results between experimental repeats when using Exendin-4 (1-8).
-
Possible Cause:
-
Peptide Stability: Short peptide fragments can be susceptible to degradation by proteases in cell culture media or biological fluids.
-
Peptide Aggregation: Depending on the solvent and storage conditions, the peptide may aggregate, leading to variability in the effective concentration.
-
-
Troubleshooting Steps:
-
Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your experimental buffer or media.
-
Peptide Quality Control: Ensure the purity and integrity of your Exendin-4 (1-8) stock. Use freshly prepared solutions for each experiment.
-
Solubility Check: Confirm the solubility of Exendin-4 (1-8) in your experimental buffer and consider using alternative solvents if necessary.
-
Quantitative Data Summary
The following table summarizes the binding affinity of full-length Exendin-4 and the conceptual understanding of Exendin-4 (1-8)'s activity profile based on available literature.
| Compound | Target Receptor | Binding Affinity (IC50/Kd) | Reported Activity |
| Exendin-4 (full-length) | GLP-1 Receptor | ~3.22 ± 0.9 nM (IC50) | Agonist |
| Exendin-4 (1-8) | GLP-1 Receptor | Binds to the receptor, but specific affinity values are not well-documented in isolation. Truncation of up to 8 N-terminal residues does not cause a significant loss of affinity for the full molecule.[1] | Likely Antagonist or Partial Agonist with very low efficacy[1] |
Experimental Protocols
Protocol: Assessing the Antagonistic Activity of Exendin-4 (1-8) on cAMP Production
This protocol describes a cell-based assay to determine if Exendin-4 (1-8) can inhibit GLP-1 receptor activation by a known agonist.
1. Cell Culture and Seeding:
- Use a cell line expressing the GLP-1 receptor (e.g., CHO-K1/GLP1R, INS-1E).
- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Reagent Preparation:
- Prepare a stock solution of full-length Exendin-4 (agonist) and Exendin-4 (1-8) in a suitable buffer (e.g., PBS with 0.1% BSA).
- Prepare serial dilutions of Exendin-4 (1-8).
- Prepare a solution of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
3. Assay Procedure:
- Wash the cells with a serum-free medium.
- Pre-incubate the cells with the PDE inhibitor for 15-30 minutes.
- Add the different concentrations of Exendin-4 (1-8) to the wells.
- Immediately add a fixed, sub-maximal concentration (e.g., EC80) of full-length Exendin-4 to the wells. Include wells with agonist alone and vehicle control.
- Incubate for 30 minutes at 37°C.
4. cAMP Measurement:
- Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., HTRF, ELISA).
- Measure the intracellular cAMP levels.
5. Data Analysis:
- Plot the cAMP concentration against the log concentration of Exendin-4 (1-8).
- A dose-dependent decrease in cAMP production in the presence of increasing concentrations of Exendin-4 (1-8) indicates antagonistic activity.
Visualizations
Caption: Comparative signaling pathways of full-length Exendin-4 and Exendin-4 (1-8).
Caption: Workflow for testing the antagonistic activity of Exendin-4 (1-8).
References
Exendin-4 (1-8) Aggregation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the aggregation of the Exendin-4 (B13836491) (1-8) peptide fragment.
Frequently Asked Questions (FAQs)
Q1: Does the Exendin-4 (1-8) fragment aggregate?
Direct experimental studies on the aggregation of the Exendin-4 (1-8) fragment are limited in publicly available literature. However, based on the general principles of short peptide aggregation, the likelihood of significant aggregation of this fragment under typical experimental conditions is considered low. Short peptides, particularly those with a balanced composition of hydrophilic and hydrophobic residues and lacking a strong propensity to form β-sheets, are less prone to aggregation[1][2]. The Exendin-4 (1-8) sequence (HGEGTFTS) contains a mix of charged, polar, and hydrophobic residues, which may not favor strong intermolecular interactions leading to aggregation.
However, factors such as very high peptide concentrations, extreme pH conditions, or the presence of certain salts could potentially induce some level of self-association[3]. It is always recommended to empirically test the aggregation propensity under your specific experimental conditions using the techniques described in the experimental protocols section.
Q2: What is the biological activity of the Exendin-4 (1-8) fragment?
The N-terminal region of Exendin-4 is crucial for the activation of the GLP-1 receptor, while the C-terminal portion is more critical for binding affinity[4][5][6]. Studies have shown that N-terminally truncated versions of Exendin-4, such as Exendin-4 (9-39), can act as antagonists, binding to the receptor without activating it. Available data suggests that the Exendin-4 (1-8) fragment alone does not bind to the GLP-1 receptor and, therefore, is not expected to have biological activity[5].
Q3: Why is the full-length Exendin-4 prone to aggregation?
Full-length Exendin-4 has a higher propensity to aggregate compared to its shorter fragments. This is attributed to its ability to form a stable α-helical structure in solution, which can lead to helix-helix interactions and the formation of oligomers[7]. The C-terminal region of Exendin-4, particularly the "Trp-cage" motif, plays a role in stabilizing the monomeric structure, and disruptions to this structure can increase aggregation[8]. Factors such as pH, temperature, and peptide concentration significantly influence the aggregation kinetics of full-length Exendin-4[7].
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with Exendin-4 and its fragments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in Thioflavin T (ThT) assay. | 1. ThT solution is old or improperly prepared.2. Contamination of buffers or peptide stock with fluorescent impurities.3. The peptide itself is intrinsically fluorescent or is degrading into fluorescent species. | 1. Always prepare fresh ThT solution and filter it through a 0.22 µm filter before use[9].2. Use high-purity reagents and filter all buffers. Centrifuge the peptide stock solution at high speed to pellet any pre-existing aggregates before use.3. Run a control with the peptide alone (without ThT) to measure any intrinsic fluorescence. |
| Inconsistent results in aggregation assays. | 1. Variability in peptide stock solution preparation.2. Inconsistent incubation conditions (temperature, agitation).3. Pipetting errors, especially with viscous solutions. | 1. Ensure the peptide is fully dissolved and monomeric at the start of the experiment. This can be verified by techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS).2. Use a temperature-controlled plate reader or incubator with consistent shaking.3. Use low-binding pipette tips and ensure accurate and consistent pipetting. |
| Low or no signal in Dynamic Light Scattering (DLS). | 1. Peptide concentration is too low.2. The sample contains large, scattering particles (dust, etc.) that overwhelm the signal from the peptide.3. The refractive index of the solvent is not correctly entered into the software. | 1. Increase the peptide concentration. The optimal concentration will depend on the instrument and the peptide itself.2. Filter all samples through a 0.22 µm filter immediately before measurement. Ensure cuvettes are scrupulously clean[10].3. Verify and input the correct refractive index and viscosity for your buffer. |
| Peptide is difficult to dissolve. | 1. The peptide has a high net charge or is hydrophobic.2. The peptide has already formed aggregates. | 1. Try dissolving the peptide in a small amount of a suitable organic solvent (e.g., DMSO, acetonitrile) before adding the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.2. Use sonication to aid dissolution. If aggregation is suspected, attempt to disaggregate by treating with a small amount of acid (e.g., trifluoroacetic acid) followed by lyophilization and resuspension in the desired buffer. |
Quantitative Data on Aggregation Prevention
| Modification Strategy | Description | Quantitative Outcome | Reference |
| Disulfide Bridge Stabilization | Introduction of cysteine mutations to form an intramolecular disulfide bridge, stabilizing the peptide structure. | Variants showed a significant reduction in the percentage of aggregates compared to the unmodified fusion protein. For example, Ab#2_DSB#7 and Ab#2_DSB#9 showed lower aggregation than the parent fusion. | [11] |
| Amino Acid Substitution | Rational replacement of specific amino acids to increase helicity and reduce self-assembly. | The designed analogue E19 was found to be more soluble in pure water and less prone to aggregation than the wild-type Exendin-4. | [8] |
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like cross-β-sheet structures in aggregated peptides. This assay is used to monitor the kinetics of fibril formation.[9][12][13]
Materials:
-
Exendin-4 (1-8) peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, filtered water. Store in the dark at 4°C for up to one week.
-
Preparation of Reaction Mixture:
-
In each well of the 96-well plate, add your Exendin-4 (1-8) peptide to the desired final concentration in PBS.
-
Add ThT from the stock solution to a final concentration of 20 µM.
-
The final volume in each well should be 100-200 µL.
-
Include negative controls (buffer with ThT only) and positive controls if available (a known aggregating peptide).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in a fluorescence plate reader with shaking capabilities.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment.
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.
-
-
Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is indicative of nucleated fibril formation, characterized by a lag phase, an exponential growth phase, and a plateau phase.
Dynamic Light Scattering (DLS) for Aggregate Detection
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. This information is used to determine the size distribution of the particles, allowing for the detection of monomers, oligomers, and larger aggregates.[14][15][16]
Materials:
-
Exendin-4 (1-8) peptide solution
-
Low-volume DLS cuvette
-
DLS instrument
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Prepare the Exendin-4 (1-8) solution in the desired buffer at a suitable concentration (typically 0.1-1.0 mg/mL, but this may need optimization).
-
Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette. This step is critical to remove any extraneous dust or large particles that can interfere with the measurement[10].
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up and stabilize according to the manufacturer's instructions.
-
Enter the correct parameters for the solvent (viscosity and refractive index) into the software.
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement. The instrument will collect data over a set period, typically a few minutes.
-
-
Data Analysis:
-
The software will generate a size distribution profile, typically showing the intensity, volume, or number distribution of particles as a function of their hydrodynamic radius (Rh).
-
A monomodal peak at a small Rh would indicate a homogenous solution of monomers. The appearance of larger peaks or an increase in polydispersity would suggest the presence of oligomers or aggregates.
-
Visualizations
GLP-1 Receptor Signaling Pathway
The full-length Exendin-4 activates the GLP-1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade, primarily through the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Exendin-4 (1-8) fragment is unable to initiate this cascade as it lacks the key domains for receptor binding and activation.
References
- 1. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Differential structural properties of GLP-1 and exendin-4 determine their relative affinity for the GLP-1 receptor N-terminal extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medium-dependence of the secondary structure of exendin-4 and glucagon-like-peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Thioflavin T spectroscopic assay [assay-protocol.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. researchgate.net [researchgate.net]
- 12. ThT Fluorescence Assay [bio-protocol.org]
- 13. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 14. medium.com [medium.com]
- 15. zentriforce.com [zentriforce.com]
- 16. enovatia.com [enovatia.com]
Technical Support Center: Interpreting Unexpected Results with Exendin-4 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving Exendin-4 (B13836491) and its N-terminally truncated analog, Exendin-4 (1-8).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am using Exendin-4 (1-8) and not observing the expected agonist activity (e.g., no increase in cAMP or insulin (B600854) secretion). Why is this happening?
A1: The most likely reason for the lack of agonist activity with Exendin-4 (1-8) is that N-terminal truncation of Exendin-4 can convert the peptide from a full agonist to a partial agonist or even a competitive antagonist.[1][2][3][4] The first few amino acids at the N-terminus of Exendin-4 are critical for receptor activation.[2][4] While the truncated peptide may still bind to the GLP-1 receptor, it may fail to induce the conformational change required for downstream signaling.
Troubleshooting Steps:
-
Confirm Peptide Identity and Purity: Ensure the correct peptide was synthesized and purified. Use mass spectrometry and HPLC to verify the molecular weight and purity of your Exendin-4 (1-8) sample.
-
Perform a Competition Binding Assay: To confirm that Exendin-4 (1-8) binds to the GLP-1 receptor, perform a competition binding assay using radiolabeled GLP-1 or Exendin-4.[5][6][7]
-
Test for Antagonist Activity: Co-incubate your cells with a known concentration of a GLP-1 receptor agonist (like full-length Exendin-4 or GLP-1) and increasing concentrations of Exendin-4 (1-8). A decrease in the agonist-induced response would indicate antagonist activity.[2]
-
Consider Partial Agonism: At high concentrations, a partial agonist may elicit a submaximal response.[8] Perform a full dose-response curve for Exendin-4 (1-8) to determine if it has any intrinsic activity.
Q2: My results with Exendin-4 are inconsistent between experiments. What could be the cause?
A2: Inconsistent results with Exendin-4 can arise from several factors, including peptide stability, experimental variability, and cell-based assay conditions.
Troubleshooting Steps:
-
Peptide Handling and Storage: Exendin-4 is a peptide and can be susceptible to degradation. Ensure it is stored correctly (lyophilized at -20°C or colder) and reconstituted in a suitable buffer. Avoid repeated freeze-thaw cycles.
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. High passage numbers can lead to changes in receptor expression and signaling. Ensure cells are healthy and viable before each experiment.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.[9][10]
-
Control for DPP-4 Activity: If using cell lines or primary cells that express Dipeptidyl Peptidase-IV (DPP-4), this enzyme can degrade GLP-1. While Exendin-4 is more resistant to DPP-4 degradation than GLP-1 due to a glycine (B1666218) at position 2, its stability can still be a factor.[11][12] Consider including a DPP-4 inhibitor in your experiments.
Data Summary
The following tables summarize the expected activities of Exendin-4 and its truncated analogs based on available literature.
Table 1: Comparative Activity Profile of Exendin-4 and its N-terminally Truncated Analogs at the GLP-1 Receptor
| Peptide | Expected Activity | Receptor Binding | cAMP Production | Insulin Secretion |
| Exendin-4 | Full Agonist | High Affinity | Strong Stimulation | Potent Stimulation |
| Exendin-4 (1-8) | Likely Antagonist or Partial Agonist | High Affinity | No or Weak Stimulation | No or Weak Stimulation |
| Exendin-4 (9-39) | Competitive Antagonist | High Affinity | No Stimulation | Inhibits Agonist-Induced Secretion |
This table is a generalized summary based on structure-activity relationships of truncated GLP-1 receptor ligands.[1][2][3][4]
Experimental Protocols
Key Experiment: cAMP Measurement Assay
This protocol provides a general framework for measuring intracellular cAMP levels in response to GLP-1 receptor ligands.
-
Cell Culture: Plate a suitable cell line expressing the GLP-1 receptor (e.g., HEK293, CHO, or INS-1 cells) in a 96-well plate and grow to 80-90% confluency.[9]
-
Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Ligand Stimulation: Add varying concentrations of Exendin-4, Exendin-4 (1-8), or other test compounds to the wells. Include a positive control (e.g., forskolin) and a negative control (vehicle). Incubate for 15-30 minutes at 37°C.[1]
-
Cell Lysis: Lyse the cells using the buffer provided with your cAMP assay kit.
-
cAMP Detection: Measure intracellular cAMP levels using a competitive immunoassay or a reporter-based assay system according to the manufacturer's instructions.[13][14][15]
Key Experiment: Static Insulin Secretion Assay from Pancreatic Islets
This protocol outlines the basic steps for measuring glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.[16][17]
-
Islet Isolation and Culture: Isolate pancreatic islets from a suitable animal model and culture them overnight to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and pre-incubate them in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Transfer the islets to fresh buffer containing low glucose, high glucose (e.g., 16.7 mM glucose), and high glucose plus your test compounds (Exendin-4 or Exendin-4 (1-8)). Incubate for 1 hour at 37°C.[16]
-
Supernatant Collection: Collect the supernatant from each condition.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA).
-
Data Normalization: Normalize the secreted insulin to the total insulin content of the islets, which can be determined after lysing the islets with an acid-ethanol solution.
Visualizations
Caption: GLP-1 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Exendin-4 (1-8).
References
- 1. researchgate.net [researchgate.net]
- 2. High potency antagonists of the pancreatic glucagon-like peptide-1 receptor [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Exendin-4 is a high potency agonist and truncated exendin-(9-39)-amide an antagonist at the glucagon-like peptide 1-(7-36)-amide receptor of insulin-secreting beta-cells. | Semantic Scholar [semanticscholar.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US20060194719A1 - Stabilized exendin-4 compounds - Google Patents [patents.google.com]
- 9. innoprot.com [innoprot.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 12. glucagon.com [glucagon.com]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. cAMP Hunter™ GLP-1 RA Bioassay Kit [discoverx.com]
- 16. Static insulin secretion analysis of isolated islets [protocols.io]
- 17. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage of Exendin-4 and its Fragments for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Exendin-4 (B13836491) and its N-terminal fragment, Exendin-4 (1-8), in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Exendin-4 and its fragments?
Exendin-4 is a potent agonist for the Glucagon-Like Peptide-1 receptor (GLP-1R), a G-protein coupled receptor.[1] Upon binding, it primarily activates the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3] This signaling cascade plays a crucial role in various physiological processes, including glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and promoting β-cell proliferation.[4] Other signaling pathways, such as the PI3K/Akt and MAPK pathways, can also be activated.[4] The N-terminal region of Exendin-4 is critical for its agonist activity; fragments lacking the first two amino acids, such as Exendin-4 (9-39), act as antagonists.[5][6] While specific signaling studies on Exendin-4 (1-8) are limited, its composition suggests it retains agonist properties.
Q2: What are the key differences between Exendin-4 and Exendin-4 (1-8)?
The primary difference is the truncation of the C-terminal amino acids in Exendin-4 (1-8). While the N-terminus is crucial for receptor activation, the C-terminal portion of Exendin-4 contributes to its high binding affinity and prolonged in vivo half-life compared to GLP-1.[5][7] Therefore, Exendin-4 (1-8) is expected to have a shorter half-life and potentially a lower binding affinity than the full-length peptide. This necessitates careful consideration and optimization of its dosage and administration frequency.
Q3: How should I prepare and store Exendin-4 and its fragments for in vivo studies?
For optimal stability, these peptides should be stored lyophilized at -20°C. For reconstitution, sterile, pyrogen-free water or a buffer such as PBS (pH 7.4) is recommended.[8] To enhance solubility, especially for higher concentrations, gentle warming to 37°C or brief sonication can be employed. After reconstitution, it is advisable to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles. For in vivo administration, the peptide solution should be brought to room temperature before injection.
Q4: What are the common routes of administration for Exendin-4 in animal models?
Common routes for in vivo administration of Exendin-4 include intravenous (IV), subcutaneous (SC), and intraperitoneal (IP) injections.[9][10] The choice of administration route will significantly impact the pharmacokinetic profile, including the time to maximum concentration (Tmax) and bioavailability. IV administration results in rapid distribution, while SC and IP routes lead to more sustained release.[9] The optimal route will depend on the specific experimental design and desired therapeutic effect.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of biological response | - Incorrect Dosage: The dose may be too low to elicit a response, especially for the truncated Exendin-4 (1-8) which may have a shorter half-life. - Peptide Degradation: Improper storage or handling can lead to loss of activity. - Suboptimal Administration Route: The chosen route may not provide the desired pharmacokinetic profile. | - Perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint. - Ensure proper storage of lyophilized and reconstituted peptide. Prepare fresh solutions for each experiment if stability is a concern. - Consider alternative administration routes. For example, if a rapid and high peak concentration is needed, IV injection might be more suitable than SC. |
| High variability in results | - Inconsistent Dosing: Inaccurate or inconsistent injection volumes. - Animal-to-animal variation: Differences in metabolism and receptor expression. - Timing of administration: The time of day can influence metabolic parameters. | - Use precise injection techniques and calibrated equipment. - Increase the number of animals per group to account for biological variability. - Standardize the time of day for injections and measurements. |
| Unexpected side effects (e.g., hyperglycemia) | - Activation of Sympathetic Nervous System: High acute doses of Exendin-4 have been reported to paradoxically increase blood glucose in rats, potentially through activation of the sympathetic nervous system.[10] | - Start with lower doses and carefully monitor the acute effects on blood glucose. - Consider a continuous infusion model to avoid high peak concentrations. |
Quantitative Data Summary
Table 1: In Vivo Dosages of Full-Length Exendin-4 in Rodent Models
| Animal Model | Administration Route | Dosage Range | Observed Effects | Reference(s) |
| Rats (Goto-Kakizaki) | Intravenous (IV) | 0.5 - 10 µg/kg | Dose-dependent increase in insulin release, initial glucose decline followed by an increase. | [11] |
| Rats (Goto-Kakizaki) | Subcutaneous (SC) | 5 µg/kg | Rapid absorption with incomplete bioavailability. | [9][11] |
| Rats | Intraperitoneal (IP) | Not specified | Pharmacokinetic actions compared to GLP-1. | |
| Mice | Intraperitoneal (IP) | Not specified | Glucose-lowering action. | [12] |
Note: Data specifically for Exendin-4 (1-8) is limited in the current literature. The dosages provided for full-length Exendin-4 can serve as a starting point for dose-finding studies with the truncated fragment, keeping in mind its potentially shorter half-life may necessitate more frequent administration or higher doses.
Experimental Protocols
General Protocol for In Vivo Administration and Blood Glucose Monitoring
This protocol provides a general framework. Specific parameters should be optimized for your experimental goals.
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to minimize stress.
-
Peptide Preparation:
-
Reconstitute lyophilized Exendin-4 or Exendin-4 (1-8) in sterile PBS (pH 7.4) to the desired stock concentration.
-
Further dilute the stock solution with sterile PBS to the final injection concentration on the day of the experiment.
-
-
Fasting: Fast animals overnight (e.g., 12-16 hours) with free access to water before the experiment.
-
Baseline Blood Glucose Measurement:
-
Gently restrain the animal.
-
Obtain a small blood sample from the tail vein.
-
Measure blood glucose using a calibrated glucometer.
-
-
Peptide Administration:
-
Administer the prepared peptide solution via the chosen route (e.g., IP, SC, or IV).
-
For the control group, administer an equivalent volume of the vehicle (sterile PBS).
-
-
Post-administration Blood Glucose Monitoring:
-
Collect blood samples at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) after peptide administration.
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose levels versus time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Perform statistical analysis to determine significant differences between treatment groups.
-
Visualizations
Signaling Pathway
Caption: GLP-1 Receptor Signaling Pathway Activated by Exendin-4.
Experimental Workflow
Caption: In Vivo Dose Optimization Workflow for Exendin-4 (1-8).
References
- 1. glucagon.com [glucagon.com]
- 2. Chronic GLP-1 Receptor Activation by Exendin-4 Induces Expansion of Pancreatic Duct Glands in Rats and Accelerates Formation of Dysplastic Lesions and Chronic Pancreatitis in the KrasG12D Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Exendin-4 as a Versatile Therapeutic Agent for the Amelioration of Diabetic Changes [apb.tbzmed.ac.ir]
- 5. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Exendin-4 is a high potency agonist and truncated exendin-(9-39)-amide an antagonist at the glucagon-like peptide 1-(7-36)-amide receptor of insulin-secreting beta-cells. | Semantic Scholar [semanticscholar.org]
- 7. The importance of the nine-amino acid C-terminal sequence of exendin-4 for binding to the GLP-1 receptor and for biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vivo Behaviour of an Exendin-4-Based MRI Probe Capable of β-cell-dependent Contrast Enhancement in the Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Pharmacodynamic Modeling of Exendin-4 in Type 2 Diabetic Goto-Kakizaki Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Pharmacokinetic and pharmacodynamic modeling of exendin-4 in type 2 diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression and purification of exendin-4, a GLP-1 receptor agonist, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity issues with Exendin-4 (1-8) antibodies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Exendin-4 (1-8) antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the main cross-reactivity concerns with antibodies targeting the N-terminus of Exendin-4, such as Exendin-4 (1-8)?
A1: The primary cross-reactivity concern for Exendin-4 (1-8) antibodies is with Glucagon-Like Peptide-1 (GLP-1), particularly the active form, GLP-1 (7-36)amide. This is due to the significant sequence homology at the N-terminus between Exendin-4 and GLP-1. Cross-reactivity can lead to inaccurate quantification and non-specific detection in immunoassays. It is crucial to select an antibody with high specificity for Exendin-4 or to validate the chosen antibody for its cross-reactivity profile with related peptides. Some monoclonal antibodies, such as ABS 033-10, were generated against an N-terminal fragment of GLP-1 and show significant (around 50%) cross-reaction with exendin-4.
Q2: How can I determine the specificity of my Exendin-4 (1-8) antibody?
A2: The specificity of your antibody should be determined empirically in your experimental system. Key methods include:
-
Competitive ELISA: This is a highly effective method to quantify cross-reactivity. By competing for antibody binding with a known concentration of Exendin-4 (1-8) and a range of concentrations of potentially cross-reactive peptides (e.g., full-length Exendin-4, GLP-1, GLP-2, glucagon), you can calculate the percentage of cross-reactivity.
-
Western Blot: Probing a panel of related peptides separated by electrophoresis can visually demonstrate the specificity of the antibody. A specific antibody will only produce a band at the molecular weight corresponding to Exendin-4
Validation & Comparative
A Comparative Analysis of the N-Terminal Fragments: Exendin-4 (1-8) vs. Liraglutide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key GLP-1 Receptor Agonist Moieties
The N-terminal regions of glucagon-like peptide-1 (GLP-1) receptor agonists are crucial for initiating receptor activation and subsequent downstream signaling cascades. This guide provides a comparative overview of two significant N-terminal fragments: Exendin-4 (B13836491) (1-8) and the corresponding N-terminal sequence of Liraglutide. While direct comparative quantitative data for these specific fragments is limited in publicly available literature, this analysis extrapolates from the known properties of their parent molecules, focusing on their roles in receptor binding and signaling pathway activation.
Molecular Profile
| Feature | Exendin-4 (1-8) | Liraglutide N-Terminus |
| Parent Molecule | Exendin-4 | Liraglutide |
| Amino Acid Sequence | HGEGTFTS | HAEGTFTSDVSSY |
| Key Characteristics | The initial eight amino acids of the potent, long-acting GLP-1 receptor agonist, Exendin-4, originally isolated from the saliva of the Gila monster. The N-terminal sequence is crucial for receptor activation. | The N-terminal portion of the acylated human GLP-1 analogue, Liraglutide. This region is critical for initiating the signaling cascade upon binding to the GLP-1 receptor. |
The GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor by agonists such as Exendin-4 and Liraglutide triggers a cascade of intracellular events primarily through the Gαs protein-coupled pathway. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). These pathways play a pivotal role in glucose-dependent insulin (B600854) secretion. Additionally, GLP-1 receptor activation can stimulate other signaling pathways, including the ERK1/2 and PI3K/Akt pathways, which are involved in cell proliferation, survival, and other metabolic effects.
Figure 1: Simplified GLP-1 Receptor Signaling Pathway.
Comparative Performance Data (Inferred from Parent Molecules)
| Parameter | Exendin-4 | Liraglutide | Reference |
| Binding Affinity (IC50) | ~3.22 ± 0.9 nM | ~542.4 ± 187.5 nM | [1] |
| cAMP Activation (EC50) | Potent activation, EC50 in the low nanomolar to picomolar range. | Highly potent, with a reported EC50 of 61 pM. | [2][3] |
| ERK1/2 Activation | Induces ERK1/2 phosphorylation. | Activates the ERK signaling pathway. | [4][5][6] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a standard competitive binding assay to determine the binding affinity (IC50) of a test compound against the GLP-1 receptor.
Figure 2: Workflow for a Radioligand Binding Assay.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in an appropriate buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled GLP-1 receptor ligand (e.g., ¹²⁵I-Exendin(9-39)), and varying concentrations of the unlabeled test compound (Exendin-4 (1-8) or Liraglutide N-terminus).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
cAMP Accumulation Assay
This protocol measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in GLP-1 receptor signaling.
Methodology:
-
Cell Culture:
-
Seed cells expressing the GLP-1 receptor (e.g., HEK293 or CHO cells) into a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test compound (Exendin-4 (1-8) or Liraglutide N-terminus) to the wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the ERK1/2 signaling pathway by measuring the phosphorylation of ERK1/2.
Methodology:
-
Cell Culture and Treatment:
-
Culture GLP-1 receptor-expressing cells to near confluence in 6-well plates.
-
Serum-starve the cells to reduce basal ERK phosphorylation.
-
Treat the cells with different concentrations of the test compound for a short period (e.g., 5-10 minutes).
-
-
Protein Extraction:
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the normalized p-ERK levels against the agonist concentration to determine the EC50.
-
Conclusion
Both Exendin-4 (1-8) and the N-terminus of Liraglutide represent the critical activating domains of their respective parent molecules, which are potent agonists of the GLP-1 receptor. While direct comparative data on these specific fragments is scarce, the established high potency of their full-length counterparts underscores the significance of these N-terminal sequences in initiating the signaling cascade that leads to the therapeutic effects of GLP-1 receptor agonists. Further head-to-head studies on these isolated fragments would provide more definitive insights into their relative contributions to receptor binding and activation.
References
- 1. The importance of the nine-amino acid C-terminal sequence of exendin-4 for binding to the GLP-1 receptor and for biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. US7576050B2 - GLP-1 exendin-4 peptide analogs and uses thereof - Google Patents [patents.google.com]
- 4. Cyclic AMP-dependent activation of ERK via GLP-1 receptor signalling requires the neuroendocrine cell-specific guanine nucleotide exchanger NCS-RapGEF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liraglutide, a glucagon-like peptide-1 receptor agonist, facilitates osteogenic proliferation and differentiation in MC3T3-E1 cells through phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT), extracellular signal-related kinase (ERK)1/2, and cAMP/protein kinase A (PKA) signaling pathways involving β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liraglutide reduces coronary endothelial cells no-reflow damage through activating MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Exendin-4 Fragments for GLP-1 Receptor Activation
A comprehensive guide for researchers and drug development professionals on the comparative performance of key Exendin-4 (B13836491) fragments, supported by experimental data and detailed methodologies.
Exendin-4, a 39-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a potent and long-acting agonist of the glucagon-like peptide-1 (GLP-1) receptor.[1][2] Its structural similarity to mammalian GLP-1, coupled with its resistance to degradation by dipeptidyl peptidase-4 (DPP-IV), has made it a valuable therapeutic agent for type 2 diabetes and a foundational molecule for the development of novel incretin-based therapies.[1][3] Structure-activity relationship studies have led to the investigation of various Exendin-4 fragments to understand their roles in receptor binding and activation, as well as to develop agonists and antagonists with tailored pharmacological profiles.
This guide provides a head-to-head comparison of key Exendin-4 fragments, focusing on their performance in receptor binding and functional assays. Quantitative data from published studies are summarized, and detailed experimental protocols are provided to facilitate the replication and extension of these findings.
Quantitative Comparison of Exendin-4 Fragments
The biological activity of Exendin-4 and its fragments is primarily determined by their affinity for the GLP-1 receptor and their potency in activating downstream signaling pathways, such as cyclic AMP (cAMP) production. The following tables summarize key quantitative data from comparative studies.
| Peptide | Receptor Binding Affinity (IC50, nM) | Cell Line | Reference |
| Exendin-4 (1-39) | 3.22 ± 0.9 | CHO/GLP-1R | [4] |
| Exendin-4 (1-30) | 32 ± 5.8 | CHO/GLP-1R | [4] |
| GLP-1 | 44.9 ± 3.2 | CHO/GLP-1R | [4] |
| Exendin-4 (9-39) | Similar to Exendin-4 | Transfected Fibroblasts | [5] |
Table 1: Comparative GLP-1 Receptor Binding Affinities. This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the peptide required to displace 50% of a radiolabeled ligand from the GLP-1 receptor.
| Peptide | cAMP Production Potency (EC50) | Cell Line | Reference |
| Exendin-4 | 0.0143 nmol/kg (in vivo) | - | [2] |
| GLP-1 | 0.19 nmol/kg (in vivo) | - | [2] |
| Exendin-4 | Similar trend to binding affinity | Insulinoma cell line | [4] |
Table 2: Comparative Potency in Stimulating cAMP Production. This table shows the half-maximal effective concentration (EC50) values, representing the concentration of the peptide that elicits 50% of the maximal response in cAMP accumulation, a key downstream signaling event of GLP-1 receptor activation.
| Peptide | In Vivo Effect on Blood Glucose | Animal Model | Reference |
| Exendin-4 | Prolonged glucose-lowering action | db/db and ob/ob mice | [6] |
| GLP-1 | Glucose-lowering effect vanished within 1 hour | db/db and ob/ob mice | [6] |
| Exendin-4 (1-30) | Reduced visceral fat and improved HbA1C, but less effective than Exendin-4 | db/db mice | [7] |
Table 3: Comparative In Vivo Efficacy in Animal Models of Diabetes. This table highlights the differing effects of Exendin-4 and its fragments on blood glucose levels in rodent models of type 2 diabetes.
Key Signaling Pathways and Experimental Workflows
The interaction of Exendin-4 and its fragments with the GLP-1 receptor initiates a cascade of intracellular events crucial for its physiological effects. The following diagrams illustrate the canonical GLP-1 receptor signaling pathway and a typical experimental workflow for evaluating the potency of these peptides.
References
- 1. Exendin-4 from Heloderma suspectum venom: From discovery to its latest application as type II diabetes combatant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exendin 4 – Potent GLP-1R agonist - SB PEPTIDE [sb-peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. The importance of the nine-amino acid C-terminal sequence of exendin-4 for binding to the GLP-1 receptor and for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloning and functional expression of the human islet GLP-1 receptor. Demonstration that exendin-4 is an agonist and exendin-(9-39) an antagonist of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucose-lowering and insulin-sensitizing actions of exendin-4: studies in obese diabetic (ob/ob, db/db) mice, diabetic fatty Zucker rats, and diabetic rhesus monkeys (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo biological activity of exendin (1-30) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Potency of GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological potency of key glucagon-like peptide-1 (GLP-1) receptor agonists, with a focus on Exendin-4 (B13836491) and its relationship to other clinically relevant agonists such as native GLP-1, Liraglutide, and Semaglutide. The information presented is based on available experimental data to assist researchers in understanding the structure-activity relationships and functional consequences of these important therapeutic peptides.
Executive Summary
Exendin-4, a naturally occurring 39-amino acid peptide isolated from the venom of the Gila monster, is a potent and long-acting agonist of the GLP-1 receptor.[1][2] Its enhanced stability compared to native GLP-1, which is rapidly degraded by dipeptidyl peptidase-IV (DPP-IV), has made it a foundational molecule for the development of incretin-based therapies for type 2 diabetes.[3][4] This guide will delve into the comparative in vitro and in vivo potencies of these molecules, examining their receptor binding affinities, signal transduction, and effects on insulin (B600854) secretion.
A special note on Exendin-4 (1-8) : Extensive literature searches did not yield specific quantitative data on the biological agonist potency of the N-terminal fragment Exendin-4 (1-8). The available evidence on the structure-activity relationship of GLP-1 receptor agonists suggests that while the N-terminus is crucial for receptor activation, it is not sufficient for high-affinity binding and full agonism, which also requires interactions with the C-terminal part of the peptide.[5] In fact, the C-terminally truncated fragment Exendin-4 (9-39) acts as a GLP-1 receptor antagonist.[1][2] Therefore, it is hypothesized that Exendin-4 (1-8) alone would exhibit negligible to very low agonist activity at the GLP-1 receptor.
Comparative Biological Potency
The potency of GLP-1 receptor agonists can be assessed through various parameters, including their binding affinity to the receptor (IC50), their ability to stimulate intracellular signaling pathways such as cyclic AMP (cAMP) production (EC50), and their physiological effects like glucose-stimulated insulin secretion.
In Vitro Receptor Binding and cAMP Signaling
The following table summarizes the in vitro potency of selected GLP-1 receptor agonists based on published data. It is important to note that absolute values can vary between studies due to different experimental conditions, cell lines, and assay formats.
| Agonist | Receptor Binding Affinity (IC50, nM) | cAMP Production (EC50, pM) | Cell Line |
| Exendin-4 | 3.22 ± 0.9[3] | ~136 (Kd)[1][6] | CHO / Insulinoma cells |
| GLP-1 (7-36) | 44.9 ± 3.2[3] | - | CHO cells |
| Exendin-4 (1-30) | 32 ± 5.8[3] | - | CHO cells |
| Liraglutide | - | 61[2] | - |
| Semaglutide | Lower than Liraglutide | - | - |
Note: A direct side-by-side comparison of all agonists in the same assay is not always available in the literature. The data presented is a compilation from various sources.
Exendin-4 consistently demonstrates a higher binding affinity for the GLP-1 receptor compared to native GLP-1.[3] Truncation of the C-terminal nine amino acids of Exendin-4 to yield Exendin-4 (1-30) results in a significant reduction in binding affinity, highlighting the importance of the C-terminus for optimal receptor interaction.[3]
Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor, a G-protein coupled receptor, by an agonist like Exendin-4 primarily initiates the Gs alpha subunit-mediated signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[7] The elevated intracellular cAMP levels then activate two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[7] These pathways collectively mediate the diverse physiological effects of GLP-1 receptor activation, including enhanced glucose-dependent insulin secretion from pancreatic beta-cells.[8][9]
GLP-1 Receptor Signaling Pathway
Experimental Workflow: In Vitro cAMP Assay
A common method to determine the potency of a GLP-1 receptor agonist is to measure the production of intracellular cAMP in a cell line engineered to express the GLP-1 receptor.
Workflow for a typical in vitro cAMP assay.
Glucose-Stimulated Insulin Secretion
The primary therapeutic effect of GLP-1 receptor agonists is their ability to enhance glucose-dependent insulin secretion from pancreatic β-cells.
| Agonist | Effect on Insulin Secretion |
| Exendin-4 | Potently stimulates glucose-dependent insulin secretion.[8][9] In some studies, it has shown a greater insulinotropic effect than native GLP-1.[1] |
| GLP-1 (7-36) | Stimulates glucose-dependent insulin secretion, but its effect is short-lived in vivo due to rapid degradation.[8] |
| Liraglutide | Effectively stimulates insulin secretion with a prolonged duration of action.[10] |
| Semaglutide | Potently stimulates insulin secretion and has a very long half-life, allowing for once-weekly administration. |
Experimental Protocols
In Vitro cAMP Production Assay
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably transfected with the human GLP-1 receptor are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and grown to confluence.
-
Agonist Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Varying concentrations of the GLP-1 receptor agonists are then added to the wells.
-
Incubation: The cells are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available assay kit, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The data are normalized and plotted as a dose-response curve. The EC50 value, which is the concentration of the agonist that gives half-maximal response, is calculated using a non-linear regression model.
Receptor Binding Assay
-
Membrane Preparation: Membranes are prepared from cells overexpressing the GLP-1 receptor.
-
Competitive Binding: A constant concentration of a radiolabeled GLP-1 receptor ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin(9-39)) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor agonist.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Islet Isolation or Cell Culture: Pancreatic islets are isolated from rodents, or an insulin-secreting cell line (e.g., INS-1E) is used.
-
Pre-incubation: The islets or cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without the GLP-1 receptor agonist at various concentrations.
-
Incubation: The islets or cells are incubated for a defined period (e.g., 1-2 hours).
-
Supernatant Collection: The supernatant is collected to measure the amount of secreted insulin.
-
Insulin Quantification: The insulin concentration in the supernatant is measured by radioimmunoassay (RIA) or ELISA.
-
Data Analysis: The amount of insulin secreted is normalized to the total insulin content or cell number and plotted against the agonist concentration.
Conclusion
Exendin-4 is a highly potent GLP-1 receptor agonist with greater in vitro binding affinity and in vivo stability compared to native GLP-1. Its structure, particularly the C-terminal region, is critical for its high potency. While direct comparative data for all modern GLP-1 agonists under identical conditions is limited, the trend in drug development has been to modify the GLP-1 or Exendin-4 backbone to further enhance stability and duration of action, as exemplified by Liraglutide and Semaglutide. The lack of significant agonist activity in the N-terminal Exendin-4 (1-8) fragment underscores the importance of the entire peptide structure for effective receptor binding and activation. This guide provides a foundational understanding for researchers working on the development and characterization of novel incretin (B1656795) mimetics.
References
- 1. Exendin 4 – Potent GLP-1R agonist - SB PEPTIDE [sb-peptide.com]
- 2. glucagon.com [glucagon.com]
- 3. The importance of the nine-amino acid C-terminal sequence of exendin-4 for binding to the GLP-1 receptor and for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The importance of the nine-amino acid C-terminal sequence of exendin-4 for binding to the GLP-1 receptor and for biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Truncated Glucagon-like Peptide-1 and Exendin-4 α-Conotoxin pl14a Peptide Chimeras Maintain Potency and α-Helicity and Reveal Interactions Vital for cAMP Signaling in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The Effects of Exendine-4 on Insulin Producing Cell Differentiation from Rat Bone Marrow-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. journals.physiology.org [journals.physiology.org]
Comparative Analysis of Exendin-4 and its N-Terminal Fragment Exendin-4 (1-8)
A comprehensive review of experimental data on the bioactivity of the potent GLP-1 receptor agonist Exendin-4 (B13836491) and its truncated form, Exendin-4 (1-8), reveals significant differences in their pharmacological profiles. While Exendin-4 is a full and potent agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor, data on its N-terminal fragment, Exendin-4 (1-8), is less prevalent in publicly available research. However, existing structure-activity relationship studies of Exendin-4 and related peptides indicate that N-terminal truncation, particularly the removal of key residues beyond the initial amino acids, dramatically impacts receptor binding and activation.
This guide provides a comparative summary of available experimental data for Exendin-4 and extrapolates the expected performance of Exendin-4 (1-8) based on established principles of GLP-1 receptor pharmacology. Detailed experimental protocols for key assays are also provided to support researchers in their own investigations.
Data Presentation: Quantitative Comparison
Due to the limited direct comparative experimental data for Exendin-4 (1-8), the following table includes data for the full-length Exendin-4 and the C-terminally truncated Exendin-4 (1-30) as a reference for the effects of peptide truncation. Structure-activity relationship studies suggest that the activity of Exendin-4 (1-8) would be significantly lower than even Exendin-4 (1-30).
| Compound | GLP-1 Receptor Binding Affinity (IC50, nM) | cAMP Production (EC50, nM) | Insulin (B600854) Secretion |
| Exendin-4 | 3.22 ± 0.9[1][2] | 0.23 ± 0.05 | Potent stimulation of glucose-stimulated insulin secretion (GSIS)[1] |
| Exendin-4 (1-30) | 32 ± 5.8[1][2] | 0.48 ± 0.09 | Reduced compared to Exendin-4 |
| Exendin-4 (1-8) | Not available (Expected to be very low) | Not available (Expected to be very low or none) | Not available (Expected to be very low or none) |
Note: IC50 and EC50 values are presented as mean ± SEM. The data for Exendin-4 and Exendin-4 (1-30) is derived from studies on Chinese Hamster Ovary (CHO) cells expressing the GLP-1 receptor and the RIN 1046-38 insulinoma cell line.[1]
Studies have shown that N-terminal truncation of Exendin-4 by up to eight residues does not result in a complete loss of binding affinity, suggesting that some interaction with the receptor may still occur. However, the removal of the first two amino acids from the N-terminus of Exendin-4 converts the peptide into a potent antagonist. This indicates the critical role of the N-terminal region in initiating the conformational changes required for receptor activation.
Signaling Pathways and Experimental Workflows
The biological effects of Exendin-4 are mediated through the GLP-1 receptor, a G-protein coupled receptor. The primary signaling cascade involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
GLP-1 Receptor Signaling Pathway
A typical workflow for evaluating the bioactivity of Exendin-4 and its analogs involves a series of in vitro assays to determine receptor binding, second messenger production, and the ultimate physiological response, such as insulin secretion.
Experimental Workflow for Peptide Evaluation
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
Materials:
-
CHO cells stably expressing the human GLP-1 receptor (CHO-GLP-1R).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [125I]-Exendin-4.
-
Unlabeled competitor peptides: Exendin-4 and Exendin-4 (1-8).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare membranes from CHO-GLP-1R cells.
-
In a 96-well plate, add a fixed concentration of [125I]-Exendin-4 to each well.
-
Add increasing concentrations of unlabeled competitor peptides (Exendin-4 or Exendin-4 (1-8)) to the wells.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of competitor that inhibits 50% of the specific binding of the radioligand (IC50) using non-linear regression analysis.
cAMP Accumulation Assay
This assay measures the ability of a ligand to stimulate the production of the second messenger cAMP.
Materials:
-
CHO-GLP-1R cells.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., IBMX).
-
Test peptides: Exendin-4 and Exendin-4 (1-8).
-
cAMP detection kit (e.g., HTRF or ELISA-based).
Protocol:
-
Seed CHO-GLP-1R cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate for 15-30 minutes.
-
Add increasing concentrations of the test peptides to the wells.
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the peptide concentration and determine the EC50 value (the concentration that produces 50% of the maximal response) using non-linear regression.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of a compound to potentiate insulin secretion from pancreatic beta-cells in the presence of glucose.
Materials:
-
Pancreatic beta-cell line (e.g., RIN-m5F or INS-1) or isolated pancreatic islets.
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).
-
Test peptides: Exendin-4 and Exendin-4 (1-8).
-
Insulin ELISA kit.
Protocol:
-
Culture pancreatic beta-cells or islets for an appropriate period.
-
Pre-incubate the cells/islets in KRB buffer with low glucose for 1-2 hours.
-
Replace the buffer with fresh KRB buffer containing low glucose, high glucose, or high glucose plus increasing concentrations of the test peptides.
-
Incubate at 37°C for 1-2 hours.
-
Collect the supernatant and measure the insulin concentration using an insulin ELISA kit.
-
Normalize the insulin secretion to the total protein content or DNA content of the cells/islets.
-
Compare the insulin secretion in the presence of the test peptides to the control conditions.
References
- 1. The importance of the nine-amino acid C-terminal sequence of exendin-4 for binding to the GLP-1 receptor and for biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of the nine-amino acid C-terminal sequence of exendin-4 for binding to the GLP-1 receptor and for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Dichotomy of Exendin-4 Fragments: The Agonist-Antagonist Relationship of Exendin-4 (1-8) and Exendin-4 (9-39)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional properties of two critical fragments of the potent glucagon-like peptide-1 (GLP-1) receptor agonist, Exendin-4: the N-terminal fragment Exendin-4 (1-8) and the C-terminal fragment Exendin-4 (9-39). Understanding the distinct roles of these fragments is paramount for the rational design of novel therapeutics targeting the GLP-1 receptor for the treatment of type 2 diabetes, obesity, and related metabolic disorders.
Core Functional Differences: An Overview
Exendin-4, a 39-amino acid peptide originally isolated from the venom of the Gila monster, exerts its potent insulinotropic effects by acting as a full agonist at the GLP-1 receptor.[1] Structure-function studies have revealed a clear division of labor within the peptide sequence. The N-terminal region is primarily responsible for receptor activation and the subsequent initiation of intracellular signaling cascades. In contrast, the C-terminal portion, encompassing amino acids 9 through 39, is crucial for high-affinity binding to the receptor.
This functional division leads to a striking divergence in the biological activities of the isolated fragments. While the N-terminal portion contains the key to agonism, the C-terminal fragment, Exendin-4 (9-39), acts as a competitive antagonist, binding to the GLP-1 receptor without initiating a downstream signal, thereby blocking the action of the endogenous ligand, GLP-1, and other agonists like full-length Exendin-4.
Quantitative Comparison of Biological Activity
The following table summarizes the key functional differences between Exendin-4 (1-8) and Exendin-4 (9-39) based on experimental data and structure-activity relationship studies.
| Parameter | Exendin-4 (1-8) | Exendin-4 (9-39) | Full-Length Exendin-4 |
| Primary Function | Receptor Activation (Agonism) | Receptor Binding (Antagonism) | Full Agonism |
| GLP-1R Binding Affinity (IC50) | Very Low (Inferred) | High (nM range) | Very High (pM to low nM range) |
| cAMP Accumulation | No significant activity alone | Inhibits agonist-induced cAMP production | Potent stimulation |
| Insulin (B600854) Secretion | No significant activity alone | Inhibits agonist-induced insulin secretion | Potent stimulation |
| Effect on Blood Glucose | No significant effect alone | Can increase blood glucose by blocking endogenous GLP-1 action | Lowers blood glucose |
Note: Data for Exendin-4 (1-8) is largely inferred from structure-activity relationship studies of N-terminally truncated Exendin-4 analogues, which demonstrate the necessity of this region for agonistic activity but also indicate that it alone does not confer high-affinity binding.
Signaling Pathways and Mechanism of Action
The differential effects of Exendin-4 (1-8) and Exendin-4 (9-39) can be understood by examining their interaction with the GLP-1 receptor and the subsequent signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the functional differences between Exendin-4 fragments are provided below.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (e.g., Exendin-4 (1-8) or Exendin-4 (9-39)) to compete with a radiolabeled ligand for binding to the GLP-1 receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (CHO-GLP1R) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Membrane Preparation: Cells are harvested, washed with PBS, and homogenized in a lysis buffer. The homogenate is centrifuged, and the resulting membrane pellet is resuspended in an assay buffer.
-
Assay Protocol:
-
In a 96-well plate, add cell membranes, a constant concentration of a radiolabeled GLP-1 receptor ligand (e.g., ¹²⁵I-Exendin-4), and varying concentrations of the unlabeled competitor peptides (Exendin-4 (1-8), Exendin-4 (9-39), or full-length Exendin-4).
-
Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
cAMP Accumulation Assay
This functional assay measures the ability of the peptides to stimulate the production of the second messenger, cyclic AMP (cAMP), following GLP-1 receptor activation.
-
Cell Culture: CHO-GLP1R cells are seeded in 96-well plates and grown to near confluence.
-
Assay Protocol:
-
Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For agonist testing, cells are stimulated with various concentrations of Exendin-4 (1-8) or full-length Exendin-4.
-
For antagonist testing, cells are pre-incubated with various concentrations of Exendin-4 (9-39) before the addition of a fixed concentration of a known agonist (e.g., full-length Exendin-4).
-
The incubation is carried out at 37°C for a specified time (e.g., 30 minutes).
-
Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 for agonists (concentration for 50% of maximal stimulation) and the IC50 for antagonists (concentration for 50% inhibition of agonist response).
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of the peptides to potentiate glucose-stimulated insulin secretion from pancreatic beta-cells.
-
Cell Culture: A pancreatic beta-cell line (e.g., INS-1E or MIN6) is cultured in RPMI-1640 medium supplemented with 10% FBS, beta-mercaptoethanol, and antibiotics.
-
Assay Protocol:
-
Cells are seeded in 24-well plates and cultured to the desired confluence.
-
Cells are pre-incubated in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer.
-
The pre-incubation buffer is replaced with KRB buffer containing either low or high glucose, with or without the test peptides (Exendin-4 (1-8), Exendin-4 (9-39), or full-length Exendin-4). For antagonist testing, cells are pre-treated with Exendin-4 (9-39) before the addition of an agonist and high glucose.
-
After incubation at 37°C for 1-2 hours, the supernatant is collected.
-
The concentration of insulin in the supernatant is measured by ELISA or radioimmunoassay (RIA).
-
-
Data Analysis: The amount of secreted insulin is normalized to the total protein content or cell number. The potentiation of glucose-stimulated insulin secretion by agonists and its inhibition by antagonists are quantified.
Experimental Workflow Comparison
The following diagram illustrates the workflow for comparing the agonistic versus antagonistic properties of the Exendin-4 fragments.
Conclusion
The functional dichotomy between Exendin-4 (1-8) and Exendin-4 (9-39) provides a clear illustration of the structure-function relationship of this important therapeutic peptide. The N-terminal region (represented by the 1-8 fragment) is the key to receptor activation, while the C-terminal region (encompassed by the 9-39 fragment) is essential for high-affinity binding and, in its isolated form, confers potent antagonistic properties. This knowledge is instrumental for the ongoing development of next-generation GLP-1 receptor modulators with tailored pharmacological profiles, including long-acting agonists, biased agonists, and antagonists for various therapeutic applications.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
